

N-Deschlorobenzoyl Indomethacin: An In-depth Technical Guide to an Indomethacin Impurity

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Compound of Interest

Compound Name: *N-Deschlorobenzoyl indomethacin*

Cat. No.: *B556491*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **N-Deschlorobenzoyl indomethacin**, a known impurity and metabolite of the nonsteroidal anti-inflammatory drug (NSAID) indomethacin. This document details its chemical identity, synthesis, and analytical methodologies for its detection and quantification. Furthermore, it explores its biological relevance and presents data in a structured format to aid researchers and professionals in drug development and quality control.

Introduction

Indomethacin is a potent NSAID widely used for its analgesic, anti-inflammatory, and antipyretic properties.[1] As with any pharmaceutical compound, the purity of the active pharmaceutical ingredient (API) is critical to its safety and efficacy. **N-Deschlorobenzoyl indomethacin**, also known by its chemical name 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetic acid, is a recognized impurity and metabolite of indomethacin.[1][2] It is formed through the N-deacylation of the parent drug, a process that can occur both metabolically in vivo and as a degradation product in the drug substance and formulated products.[1] Notably, this metabolite is considered to be pharmacologically inactive.[1] Understanding the profile, synthesis, and detection of this impurity is paramount for ensuring the quality and safety of indomethacin-containing products.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **N-Deschlorobenzoyl indomethacin** is presented in the table below.

Property	Value	Reference
Chemical Name	2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetic acid	--INVALID-LINK--
Synonyms	Indomethacin EP Impurity B, 5-Methoxy-2-methylindole-3-acetic acid	--INVALID-LINK--, --INVALID-LINK--
CAS Number	2882-15-7	--INVALID-LINK--
Molecular Formula	C ₁₂ H ₁₃ NO ₃	--INVALID-LINK--
Molecular Weight	219.24 g/mol	--INVALID-LINK--
Appearance	Off-white to light yellow or light beige fine crystalline powder	--INVALID-LINK--
Melting Point	161 °C	--INVALID-LINK--
Solubility	Soluble in methanol	--INVALID-LINK--
pKa	4.22 ± 0.30 (Predicted)	--INVALID-LINK--

Quantitative Data on Impurity Levels

The presence and quantity of **N-Deschlorobenzoyl indomethacin** can vary depending on the manufacturing process, storage conditions, and the formulation of the indomethacin product. The table below summarizes reported levels of this impurity in different indomethacin samples.

Sample Type	Impurity Level (%)	Analytical Method	Reference
Suppository Formulation	0.07	HPLC	--INVALID-LINK--
European Market Batches (38 total)	42% of batches did not meet compendial requirements (specific % of this impurity not detailed)	HPLC-UV, ¹ H NMR	--INVALID-LINK--

Experimental Protocols

Synthesis of N-Deschlorobenzoyl Indomethacin (as a Reference Standard)

A common method for the preparation of **N-Deschlorobenzoyl indomethacin** is through the hydrolysis of indomethacin.[2][3]

Principle: The amide bond at the N1 position of the indole ring in indomethacin is cleaved under basic or acidic conditions to remove the p-chlorobenzoyl group.

Materials:

- Indomethacin
- Potassium hydroxide (KOH) or other suitable base
- Methanol or other suitable solvent
- Hydrochloric acid (HCl) for acidification
- Distilled water

Procedure:

- Dissolve indomethacin in a suitable solvent such as methanol.

- Add a solution of potassium hydroxide to the indomethacin solution.
- Heat the mixture under reflux for a specified period to facilitate hydrolysis.
- After cooling, evaporate the solvent.
- Dissolve the residue in water and acidify with hydrochloric acid to precipitate the product.
- Filter the precipitate, wash with water, and dry to obtain **N-Deschlorobenzoyl indomethacin**.
- The product can be further purified by recrystallization.

Analytical Methodologies

HPLC is a widely used technique for the separation and quantification of indomethacin and its impurities.^{[4][5][6]}

Instrumentation:

- HPLC system with a UV detector
- C18 or Zorbax-Phenyl analytical column

Chromatographic Conditions (Example 1):

Parameter	Condition
Column	C18
Mobile Phase	Methanol and an aqueous solution of 0.2% phosphoric acid
Flow Rate	1.5 ml/min
Detection	UV at 320 nm

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Chromatographic Conditions (Example 2):

Parameter	Condition
Column	Zorbax-Phenyl (75 mm x 4.6 mm, 3.5 µm)
Mobile Phase	Acetonitrile and 0.2% phosphoric acid (50:50, v/v)
Flow Rate	0.6 ml/min
Detection	UV at 237 nm

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Sample Preparation:

- Accurately weigh and dissolve the indomethacin sample in a suitable diluent (e.g., mobile phase).
- Filter the solution through a 0.45 µm filter before injection.

Quantification:

- The concentration of **N-Deschlorobenzoyl indomethacin** is determined by comparing its peak area to that of a certified reference standard.

NMR spectroscopy is a powerful tool for the identification and structural confirmation of **N-Deschlorobenzoyl indomethacin**.^[4]

Instrumentation:

- NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

- Dissolve an accurately weighed amount of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).
- Transfer the solution to an NMR tube.

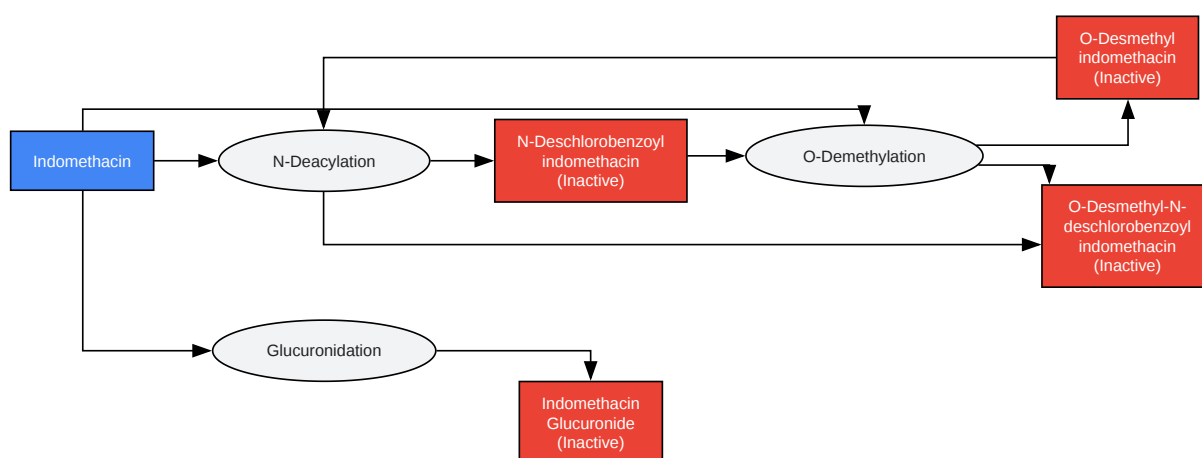
Data Acquisition and Interpretation:

- Acquire ^1H and ^{13}C NMR spectra.
- The chemical shifts and coupling constants of the signals in the spectra should be consistent with the known structure of 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetic acid.[7][8] The absence of signals corresponding to the p-chlorobenzoyl group confirms the identity of the impurity.

Visualizations

Indomethacin Metabolism Pathway

The following diagram illustrates the metabolic pathway of indomethacin, leading to the formation of **N-Deschlorobenzoyl indomethacin** and other metabolites.

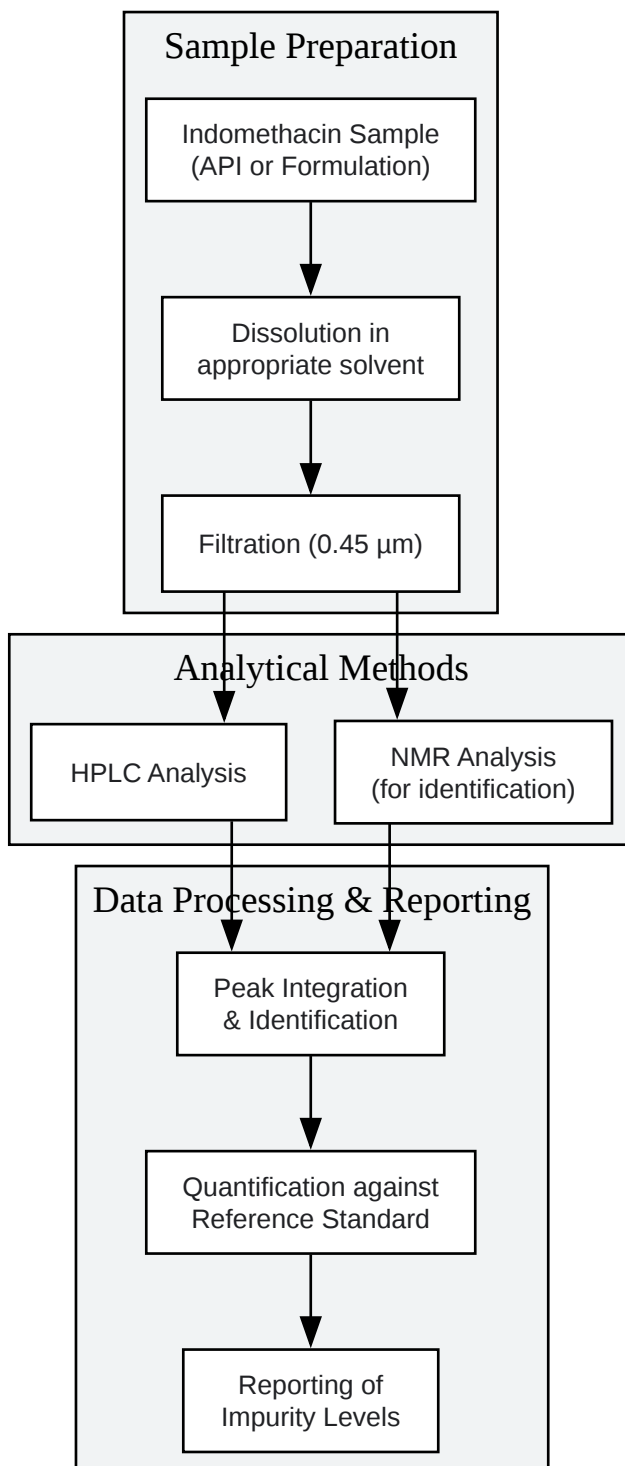


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Caption: Metabolic pathways of indomethacin.

Impurity Analysis Workflow

The diagram below outlines a typical workflow for the analysis of **N-Deschlorobenzoyl indomethacin** in a drug sample.



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Caption: Workflow for indomethacin impurity analysis.

Conclusion

N-Deschlorobenzoyl indomethacin is a critical impurity to monitor in the production and formulation of indomethacin. Its formation through hydrolysis necessitates robust analytical methods for its detection and quantification to ensure the quality, safety, and regulatory compliance of the final drug product. The information and protocols provided in this guide serve as a valuable resource for scientists and professionals involved in the development, manufacturing, and quality control of indomethacin.

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